2-Naphthol, 1-propyl-

Excited-State Proton Transfer Fluorescence Lifetime Photophysics

1-Propyl-2-naphthol (1-propylnaphthalen-2-ol, CAS 17324-09-3) is a C-1 alkyl-substituted 2-naphthol derivative with the molecular formula C₁₃H₁₄O and a molecular weight of 186.25 g/mol. Structurally, it belongs to the class of alkylnaphthols, which are widely employed as synthetic intermediates, photophysical probes, and building blocks in pharmaceutical and agrochemical discovery.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 17324-09-3
Cat. No. B12674834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthol, 1-propyl-
CAS17324-09-3
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC2=CC=CC=C21)O
InChIInChI=1S/C13H14O/c1-2-5-12-11-7-4-3-6-10(11)8-9-13(12)14/h3-4,6-9,14H,2,5H2,1H3
InChIKeyRTBVSPYAMKKYPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-2-naphthol (CAS 17324-09-3) – Chemical Class, Core Identity, and Procurement-Relevant Context


1-Propyl-2-naphthol (1-propylnaphthalen-2-ol, CAS 17324-09-3) is a C-1 alkyl-substituted 2-naphthol derivative with the molecular formula C₁₃H₁₄O and a molecular weight of 186.25 g/mol . Structurally, it belongs to the class of alkylnaphthols, which are widely employed as synthetic intermediates, photophysical probes, and building blocks in pharmaceutical and agrochemical discovery. The compound possesses a hydroxyl group at the 2-position and an n-propyl chain at the 1-position of the naphthalene ring . Unlike the parent 2-naphthol, the 1-propyl substituent significantly alters key physicochemical properties such as lipophilicity, boiling point, and excited-state proton-transfer (ESPT) behavior, making direct substitution with unmodified 2-naphthol or other positional isomers scientifically invalid without re-optimization of the experimental system [1].

Why 1-Propyl-2-naphthol Cannot Be Replaced by Generic 2-Naphthol or Other Alkyl Isomers Without Compromising Experimental Outcomes


Cursory structural similarity between 1-propyl-2-naphthol and related naphthols masks profound functional divergence that undermines the reliability of generic substitution. In the context of excited-state proton-transfer (ESPT) studies, the unsubstituted 2-naphthol molecule exhibits a non-monotonic and complex decay profile that precludes straightforward kinetic modeling, whereas the 1-propyl derivative displays a clean, monotonic decay amenable to direct analysis [1]. Moreover, regioisomeric substitution—such as moving the propyl group to the 6-position—produces substantial shifts in boiling point (327.2 °C for the 1-isomer vs. 335.3 °C for the 6-isomer), vapor pressure, and lipophilicity . These differences propagate into solubility, partitioning, and reactivity, rendering interchange of analogues without revalidation a source of irreproducible data. For procurement, selecting the incorrect isomer or the unsubstituted parent compound can lead to failed syntheses (e.g., naphthofuran ring-opening pathways that require the 1-propyl regiospecificity [2]) or misinterpreted kinetic measurements.

Quantitative Differentiation Evidence for 1-Propyl-2-naphthol (CAS 17324-09-3) Versus Closest Analogs


ESPT Decay Kinetics: Monotonic vs. Non-Monotonic Behavior Relative to Unsubstituted 2-Naphthol

Time-resolved fluorescence measurements demonstrate that the major decay rate constant (kd) of 1-propyl-2-naphthol (PN) increases monotonically from 7.6 × 10⁷ s⁻¹ at 0% water (v/v, in methanol) to 12.1 × 10⁷ s⁻¹ at 90% water [1]. Crucially, the parent 2-naphthol exhibits a non-monotonic dependence of its excited-state decay on water concentration, a behavior that complicates kinetic analysis and precludes simple modeling of the proton-transfer process [1]. This qualitative divergence in kinetic profile renders PN the superior probe for quantitative ESPT studies requiring unambiguous interpretation of water-cluster involvement.

Excited-State Proton Transfer Fluorescence Lifetime Photophysics

Water-Cluster Order Parameter (n) in ESPT: PN vs. Hydroxyalkyl Congeners

Fitting of the water-concentration-dependent decay rates to a preassociation model yields an order parameter (n) associated with the number of water molecules involved in the proton-transfer step. For 1-propyl-2-naphthol (PN), n = 1.0 ± 0.1, consistent with a single-water-molecule acceptor model [1]. In contrast, 1-(3-hydroxypropyl)-2-naphthol (HPN) gives n = 1.3 ± 0.1, and 1-(2,3-dihydroxypropyl)-2-naphthol (DPN) gives n = 1.2 ± 0.1, indicating that the hydroxyalkyl side chains recruit additional water molecules into the proton-transfer coordinate [1]. This demonstrates that PN’s simple alkyl side chain minimizes solvent reorganization complexity, offering a cleaner baseline for probing intrinsic ESPT mechanisms.

Water-Cluster Dynamics Proton Relay Fluorescence Decay Modeling

Physicochemical Property Differentiation: Boiling Point and LogP Compared to 2-Naphthol and 6-Propyl-2-naphthol

The boiling point of 1-propyl-2-naphthol is reported as 327.2 °C at 760 mmHg , significantly higher than that of 2-naphthol (285–286 °C) and notably lower than that of its regioisomer 6-propyl-2-naphthol (335.3 °C) . The predicted partition coefficient (LogP) of 1-propyl-2-naphthol is 3.50 , compared to an experimental LogP of approximately 2.70 for 2-naphthol , reflecting a 6.3-fold increase in octanol-water partitioning. These differences are critical for separations, formulation, and environmental fate modeling.

Physicochemical Properties Boiling Point Lipophilicity

Regiospecific Synthetic Utility: Naphthofuran Ring-Opening to 1-Propyl-2-naphthol vs. Isomeric Pathways

Reduction of 2-methylnaphtho[2,1-b]furan with sodium and ammonium chloride in liquid ammonia yields 1-propyl-2-naphthol as the primary product, alongside 5,8-dihydro and 5,6,7,8-tetrahydro derivatives [1]. This regiospecific transformation is not accessible from the 6-propyl isomer, which would require a different naphthofuran precursor and would yield distinct regioisomeric products. The 1955 study confirmed the structure of 1-propyl-2-naphthol by independent synthesis from 1-aceto-2-naphthol, establishing its status as a characterized, verifiable intermediate [1].

Synthetic Intermediate Naphthofuran Ring-Opening Reduction

Research and Industrial Application Scenarios Where 1-Propyl-2-naphthol (CAS 17324-09-3) Provides Verifiable Advantages


Quantitative Excited-State Proton Transfer (ESPT) Probe Development

In fundamental photophysics, researchers require a photoacid with clean, monotonic excited-state decay kinetics to accurately model water-mediated proton transfer. 1-Propyl-2-naphthol (PN) fulfills this requirement, with its major decay rate constant (kd) shifting predictably from 7.6 × 10⁷ s⁻¹ at 0% water to 12.1 × 10⁷ s⁻¹ at 90% water in methanol [1]. Its water-cluster order parameter of n = 1.0 ± 0.1 [1] makes it an ideal single-water-molecule probe, outperforming both hydroxyalkyl analogs and the non-monotonic parent 2-naphthol.

Naphthofuran-Derived Natural Product and Heterocycle Synthesis

The 1955 literature provides a regiospecific route to 1-propyl-2-naphthol via reduction of 2-methylnaphtho[2,1-b]furan [2]. This transformation is foundational for constructing naphthofuran-based scaffolds found in bioactive natural products and functional materials. Procurement of the correct 1-propyl isomer is essential because the 6-propyl isomer cannot be accessed through the same ring-opening strategy, making the 1-isomer the only viable starting material for this synthetic lineage.

Lipophilicity-Dependent Partitioning Studies in Drug Discovery

With a predicted LogP of 3.50 , 1-propyl-2-naphthol occupies a lipophilicity window distinct from both the more hydrophilic 2-naphthol (LogP ~2.70 ) and potentially higher homologs. This property is valuable for structure–activity relationship (SAR) campaigns where incremental logP modulation is required without introducing additional hydrogen-bond donors or acceptors. The compound can serve as a lipophilic naphthol fragment for fragment-based lead discovery or as a reference standard for logP method validation.

Distillation and Thermal Processing Optimization

The boiling point of 327.2 °C for 1-propyl-2-naphthol is sufficiently separated from both 2-naphthol (285–286 °C ) and 6-propyl-2-naphthol (335.3 °C ) to enable fractional distillation as a purity-enhancing step. Laboratories and kilo-lab facilities that require high-purity material for sensitive photophysical measurements or as a synthetic intermediate can leverage this thermal separation advantage, provided the correct isomer is initially sourced.

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